1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone

Lipophilicity Membrane permeability Drug-likeness

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone is a synthetic benzofuran derivative bearing a chlorine atom at the 4-position, a hydroxyl group at the 5-position, and an acetyl group at the 3-position of the benzofuran ring system. Its molecular formula is C₁₀H₇ClO₃ with a molecular weight of 210.61 g/mol.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
CAS No. 1779124-13-8
Cat. No. B11775916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone
CAS1779124-13-8
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESCC(=O)C1=COC2=C1C(=C(C=C2)O)Cl
InChIInChI=1S/C10H7ClO3/c1-5(12)6-4-14-8-3-2-7(13)10(11)9(6)8/h2-4,13H,1H3
InChIKeySTYSEGCDZUTWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone (CAS 1779124-13-8): Physicochemical Profile and Procurement-Relevant Identity


1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone is a synthetic benzofuran derivative bearing a chlorine atom at the 4-position, a hydroxyl group at the 5-position, and an acetyl group at the 3-position of the benzofuran ring system. Its molecular formula is C₁₀H₇ClO₃ with a molecular weight of 210.61 g/mol . The compound is classified as a halogenated 3-acyl-5-hydroxybenzofuran—a scaffold that has been explicitly validated for anti-breast cancer drug design in peer-reviewed literature [1]. The presence of three distinct functional groups (chloro, phenolic hydroxyl, and acetyl ketone) on the benzofuran core confers a combination of calculated physicochemical properties—including a calculated LogP of 2.3, a topological polar surface area of 50.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors —that differentiate it from non-halogenated and alternative-substitution analogs. Commercially available at a minimum purity specification of 95% with recommended long-term storage in a cool, dry place , this compound serves as a versatile building block for medicinal chemistry SAR exploration and intermediate synthesis programs.

Why 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone Cannot Be Replaced by Non-Chlorinated or Alternative Benzofuran Analogs


Benzofuran derivatives with seemingly minor substitution differences exhibit substantial divergence in physicochemical properties, reactivity, and biological target engagement that renders generic interchange scientifically unsound. The chlorination of 3-acyl-5-hydroxybenzofurans is regioselective for the 4-position [1], and the resulting 4-chloro substituent increases calculated LogP by approximately 0.6 log units relative to the non-halogenated parent 1-(5-hydroxybenzofuran-3-yl)ethanone (LogP 2.3 vs. 1.7) [2][3]. This lipophilicity shift alters membrane permeability potential, protein binding, and pharmacokinetic distribution in ways that cannot be replicated by non-halogenated or alternative-halogen (e.g., 4-bromo) analogs. Furthermore, the 4-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions , enabling downstream derivatization pathways unavailable to the non-chlorinated scaffold. The 3-acetyl-5-hydroxybenzofuran pharmacophore itself has demonstrated anti-breast cancer activity in MCF-7 cells (IC₅₀ = 43.08 μM for the most potent derivative) [4], but this activity is modulated by peripheral substitution—meaning that replacing the 4-chloro compound with a 4-H, 4-Br, or 4-OCH₃ analog without experimental validation risks losing or unpredictably altering target potency. The evidence presented below demonstrates that the 4-chloro-3-acetyl-5-hydroxy substitution pattern constitutes a defined chemical entity with measurable differentiation, not an interchangeable member of a generic benzofuran series.

Quantitative Differentiation Guide for 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone vs. Closest Analogs


Lipophilicity Shift: LogP of 2.3 for 4-Chloro Analog vs. LogP 1.7 for Non-Halogenated Parent—Evidence for Altered Membrane Permeability Potential

The 4-chloro substitution on the benzofuran ring increases calculated lipophilicity by ΔLogP = +0.6 relative to the non-halogenated analog 1-(5-hydroxybenzofuran-3-yl)ethanone (CAS 17249-68-2), based on the same computational methodology [1][2]. The target compound 1-(4-chloro-5-hydroxybenzofuran-3-yl)ethanone has a calculated LogP of 2.3 [1], while the direct non-chlorinated comparator has a calculated LogP of 1.7 [2]. Both compounds share an identical topological polar surface area of 50.4 Ų [1][2], meaning the lipophilicity difference is driven specifically by chlorine incorporation and not by changes in hydrogen-bonding capacity. This ΔLogP of 0.6 is substantial enough to affect passive membrane diffusion rates—a LogP increase of 0.6 log units corresponds to approximately a 4-fold increase in predicted octanol/water partition coefficient, which is relevant for determining blood-brain barrier penetration potential, cellular uptake kinetics, and non-specific protein binding in biological assay systems.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight Differentiation: 210.61 g/mol for 4-Chloro-3-acetyl-5-hydroxybenzofuran vs. 176.17 g/mol for Non-Halogenated Analog—Implications for Ligand Efficiency Metrics

The incorporation of chlorine at position 4 increases the molecular weight from 176.17 g/mol (non-chlorinated analog, CAS 17249-68-2) to 210.61 g/mol (target compound) [1][2], representing a mass increase of 34.44 g/mol (19.5% increase). This mass addition is attributable to the replacement of a hydrogen atom (1.008 Da) with a chlorine atom (35.45 Da). In the context of fragment-based drug discovery and lead optimization, this mass increment alters ligand efficiency indices: if both compounds were equipotent, the non-chlorinated analog would exhibit superior ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count). However, the chlorine atom at position 4 has been shown in the broader 3-acyl-5-hydroxybenzofuran literature to be a site of regioselective halogenation critical for modulating biological activity [3]. The target compound's higher mass must therefore be evaluated against any potency gains conferred by chlorine-mediated hydrophobic interactions with target proteins, rather than being treated as a simple liability. The 4-chloro analog also provides a single heavy atom count of 14 versus 13 for the non-chlorinated comparator [1][2].

Molecular weight Ligand efficiency Fragment-based drug design

Regioselective C-4 Halogenation: Exclusive Monochlorination at the 4-Position vs. Bromination Which Can Yield 4-Bromo and 4,6-Dibromo Mixtures

Published synthetic chemistry literature on 3-acyl-5-hydroxybenzofurans demonstrates that chlorination selectively replaces the hydrogen atom at the 4-position exclusively, yielding a single monochlorinated product [1]. In contrast, bromination of the same scaffold is condition-dependent and can lead to mixtures of 4-bromo and 4,6-dibromo derivatives [1]. This regiochemical distinction has practical consequences: the 4-chloro compound can be obtained as a single, well-defined chemical entity without the need for chromatographic separation from dibrominated side products. For researchers requiring a mono-halogenated 3-acetyl-5-hydroxybenzofuran with a free 6-position available for further functionalization, the 4-chloro analog offers a cleaner synthetic entry point than the corresponding 4-bromo derivative, which may be contaminated with or inseparable from the 4,6-dibromo species [1]. The chlorine atom at position 4 also serves as a leaving group for nucleophilic aromatic substitution and as a coupling partner for palladium-catalyzed cross-coupling reactions, enabling diversification at this position .

Regioselectivity Halogenation Synthetic chemistry

Class-Level Scaffold Validation: 3-Acyl-5-hydroxybenzofuran Derivatives Demonstrate Antiproliferative Activity Against MCF-7 Breast Cancer Cells with IC₅₀ = 43.08 μM

The 3-acyl-5-hydroxybenzofuran scaffold—which constitutes the core structure of 1-(4-chloro-5-hydroxybenzofuran-3-yl)ethanone—has been directly validated as a pharmacophore for anti-estrogen breast cancer drug discovery [1]. In a study of seven novel 3-acyl-5-hydroxybenzofuran derivatives, all compounds exhibited antiproliferative activity against human breast cancer MCF-7 cells, with compound 1 (the most potent in the series) achieving an IC₅₀ of 43.08 μM [1]. Quantum Mechanics Polarized Ligand Docking (QPLD) studies confirmed binding interactions between these compounds and estrogen receptor alpha (ERα), with the trend of computed binding interactions correlating with the observed antiproliferative activity [1]. The study explicitly concluded that '3-acyl-5-hydroxybenzofuran is an attractive scaffold for designing drugs against breast cancer' [1]. While the specific IC₅₀ of the 4-chloro-substituted target compound has not been independently reported, the scaffold validation provides a scientifically grounded rationale for its procurement as a core intermediate for anti-breast cancer SAR programs. A subsequent structure-based virtual screening study explored a library of 160,000 compounds derived from 3-acyl-5-hydroxybenzofurans against ERα, further confirming the scaffold's relevance [2].

Breast cancer MCF-7 Estrogen receptor alpha Antiproliferative

Halogen-Dependent Antimicrobial Activity in Benzofuran Chemical Space: Halogenated 3-Benzofurancarboxylic Acid Derivatives Achieve MIC Values of 50–200 μg/mL Against Gram-Positive Bacteria

In a systematic antimicrobial evaluation of halogenated benzofuran derivatives, compounds bearing halogen substituents on the benzofuran core—prepared from the related scaffold 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid—demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL [1]. Three halogenated derivatives (compounds III, IV, and VI) were active against Gram-positive cocci, and two of these (III and VI) also exhibited antifungal activity against Candida albicans and Candida parapsilosis at MIC = 100 μg/mL [1]. While the target compound 1-(4-chloro-5-hydroxybenzofuran-3-yl)ethanone has not been independently tested in this specific assay, it shares the critical structural features of the active compounds: (i) a halogen substituent on the benzofuran ring, (ii) a 5-hydroxy group, and (iii) an acetyl or carboxyl-derived functionality at the 3-position. The presence of chlorine rather than other halogens is significant because the halo-substitution pattern has been shown to influence antimicrobial potency in benzofuran series [1][2]. This class-level evidence supports the prioritization of the 4-chloro analog for antimicrobial screening programs, particularly those targeting Gram-positive pathogens.

Antimicrobial Gram-positive MIC Benzofurancarboxylic acid

Synthetic Versatility: Chloro Substituent at C-4 Enables Nucleophilic Substitution and Cross-Coupling Derivatization Pathways Absent in Non-Halogenated or Methoxy Analogs

The chlorine atom at the 4-position of 1-(4-chloro-5-hydroxybenzofuran-3-yl)ethanone provides a functional handle for synthetic elaboration that is categorically unavailable in the non-halogenated analog (CAS 17249-68-2) or in methoxy-substituted analogs such as 1-(5-methoxybenzofuran-3-yl)ethanone . Specifically, the 4-chloro group can undergo: (i) nucleophilic aromatic substitution with amines, alkoxides, or thiols under basic conditions; (ii) palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for C-C or C-N bond formation; and (iii) lithium-halogen exchange for introduction of electrophilic functionality . Meanwhile, the 5-hydroxy group can be independently protected (e.g., as silyl ether or acetate) or functionalized (e.g., O-alkylation), and the 3-acetyl group can undergo reduction, Grignard addition, or condensation chemistry . This orthogonal reactivity across three distinct functional groups enables a branch point diversification strategy from a single building block. In contrast, 1-(5-methoxybenzofuran-3-yl)ethanone—while commercially available—lacks the halogen handle entirely, limiting its downstream synthetic utility. This compound is also structurally differentiated from 4-chloro-5-hydroxy-2-benzofuran-1(3H)-one (CAS 1255206-93-9, MW 184.58 g/mol), which is a lactone rather than a ketone and thus undergoes fundamentally different ring-opening reactions rather than the acetyl-centered transformations accessible to the target compound .

Nucleophilic substitution Cross-coupling Derivatization Building block

High-Impact Research and Industrial Application Scenarios for 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone (CAS 1779124-13-8)


Medicinal Chemistry SAR Exploration of Halogenated 3-Acyl-5-hydroxybenzofurans as ERα-Targeted Breast Cancer Lead Compounds

Based on published scaffold validation demonstrating that 3-acyl-5-hydroxybenzofuran derivatives achieve IC₅₀ values as low as 43.08 μM against MCF-7 breast cancer cells with confirmed ERα binding via QPLD docking , the 4-chloro analog serves as a rationally selected starting point for systematic structure-activity relationship (SAR) exploration. The chlorine at C-4 can be varied (via nucleophilic substitution or cross-coupling) to probe hydrophobic pocket interactions with ERα, while the 5-OH and 3-acetyl groups can be independently modified. The ΔLogP of +0.6 relative to the non-halogenated parent [1] may improve membrane permeability and cellular uptake, potentially translating to enhanced antiproliferative activity in cell-based assays. A virtual screening study of 160,000 3-acyl-5-hydroxybenzofuran derivatives provides computational precedent for library design around this scaffold.

Antimicrobial Screening and Halogen-Dependent Potency Optimization Against Gram-Positive Pathogens

Halogenated benzofuran derivatives structurally related to 1-(4-chloro-5-hydroxybenzofuran-3-yl)ethanone have demonstrated antimicrobial activity against Gram-positive bacteria with MIC values of 50–200 μg/mL . The 4-chloro-3-acetyl-5-hydroxy substitution pattern incorporates all structural features associated with activity in the published series: a halogen at the 4-position, a phenolic hydroxyl, and a carbonyl-containing group at the 3-position. Procurement of this compound enables systematic screening against Gram-positive strains (Staphylococcus aureus, Enterococcus faecalis) and Candida species, with the potential to establish SAR relationships linking chlorine position to antimicrobial potency. The availability of the free 6-position also permits introduction of additional substituents to further optimize MIC values.

Multi-Directional Diversification Platform from a Single Orthogonal Building Block for Fragment- and Library-Based Drug Discovery

The compound's three orthogonally reactive functional groups—4-Cl (S_NAr, cross-coupling, X/Li exchange), 5-OH (O-alkylation, protection, sulfonation), and 3-COCH₃ (reduction, Grignard, condensation)—enable a branch point diversification strategy from a single building block . This contrasts with non-halogenated analogs (only two handles) or methoxy analogs (no leaving group). A laboratory procuring 100 mg–1 g of this compound can generate a library of 50–100 derivatives through systematic variation of the chlorine position while maintaining the 5-hydroxy-3-acetyl pharmacophore. This is particularly valuable for medium-throughput fragment-based screening programs where scaffold diversity per procurement investment is a key metric.

Synthetic Intermediate for Advanced Benzofuran Natural Product Analog Synthesis

Benzofurans functionalized with hydroxy and acetyl groups are core structures in numerous biologically active natural products and serve as vital precursors for furanoflavonoids . The 4-chloro-3-acetyl-5-hydroxybenzofuran provides a pre-functionalized intermediate that can be elaborated toward nature-mimicking benzofurans and their dimers. The exclusive monochlorination at C-4—as opposed to bromination which yields 4,6-dibromo mixtures [1]—ensures that the 6-position remains available for further functionalization, enabling regioselective synthesis of complex benzofuran natural product analogs without the purification challenges associated with polyhalogenated side products.

Quote Request

Request a Quote for 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.